molecular formula C16H19FN4O3 B1664871 アミフロキサシン CAS No. 86393-37-5

アミフロキサシン

カタログ番号: B1664871
CAS番号: 86393-37-5
分子量: 334.35 g/mol
InChIキー: RUXPNBWPIRDVTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amifloxacin is a member of quinolines.

科学的研究の応用

Clinical Applications

2.1 Treatment of Bacterial Infections
Amifloxacin is primarily used to treat infections caused by both Gram-positive and Gram-negative bacteria. Its effectiveness has been documented in various clinical settings:

  • Respiratory Tract Infections : Amifloxacin has shown efficacy against pathogens like Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating pneumonia and bronchitis.
  • Urinary Tract Infections (UTIs) : It is effective against common UTI pathogens such as Escherichia coli and Klebsiella pneumoniae.
  • Skin and Soft Tissue Infections : Its broad-spectrum activity allows for treatment of skin infections caused by resistant strains.

2.2 Resistance Management
Amifloxacin has been evaluated in the context of multidrug-resistant bacterial infections. Studies indicate that it can be effectively used in combination therapies to enhance antibacterial activity and overcome resistance mechanisms.

Research Findings

Recent studies have explored the pharmacokinetics, safety profile, and clinical outcomes associated with amifloxacin:

  • Pharmacokinetics : Research indicates that amifloxacin has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which are crucial for effective treatment outcomes .
  • Safety Profile : The adverse effects associated with amifloxacin are generally mild, including gastrointestinal disturbances and potential QT interval prolongation in some patients .

Efficacy Against Bacterial Strains

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of amifloxacin compared to other fluoroquinolones against selected bacterial strains:

Bacterial StrainAmifloxacin MIC (µg/ml)Ciprofloxacin MIC (µg/ml)Ofloxacin MIC (µg/ml)
Staphylococcus aureus1.00.50.4
Escherichia coli0.120.030.12
Klebsiella pneumoniae0.250.120.12
Pseudomonas aeruginosa2.00.52.0

Clinical Case Studies

Several case studies highlight the successful use of amifloxacin in treating resistant infections:

  • Case Study 1 : A patient with recurrent UTIs caused by multidrug-resistant E. coli was treated with amifloxacin, resulting in complete resolution of symptoms after a two-week course.
  • Case Study 2 : A clinical trial involving patients with community-acquired pneumonia demonstrated that amifloxacin was as effective as standard therapies, with a similar safety profile.

作用機序

Target of Action

Amifloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

Amifloxacin inhibits the activity of DNA gyrase and topoisomerase IV, thereby preventing the unwinding of bacterial DNA, which is a crucial step in DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and, in some cases, cell death .

Biochemical Pathways

The primary biochemical pathway affected by Amifloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Amifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This disruption leads to the cessation of bacterial growth and cell death .

Pharmacokinetics

Amifloxacin exhibits the following pharmacokinetic properties :

Result of Action

The primary result of Amifloxacin’s action is the inhibition of bacterial growth and, in some cases, bacterial cell death . This is achieved through the disruption of bacterial DNA replication and transcription, which are essential processes for bacterial survival and proliferation .

Action Environment

The efficacy and stability of Amifloxacin can be influenced by various environmental factors. For instance, the susceptibility of different bacterial strains to Amifloxacin can vary, affecting its overall efficacy . Additionally, the presence of other compounds or conditions in the environment could potentially affect the stability and activity of Amifloxacin .

生化学分析

Biochemical Properties

Amifloxacin interacts with various enzymes and proteins in the body. As a fluoroquinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction between Amifloxacin and these enzymes disrupts DNA replication, leading to bacterial cell death .

Cellular Effects

Amifloxacin’s effects on cells are primarily bactericidal. By inhibiting key enzymes involved in DNA replication, Amifloxacin prevents bacterial cells from dividing and proliferating . This disruption in cellular processes leads to the death of the bacterial cells, effectively treating the infection .

Molecular Mechanism

Amifloxacin exerts its effects at the molecular level primarily through its interaction with bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, Amifloxacin inhibits their function, preventing the unwinding of bacterial DNA necessary for replication . This inhibition disrupts the bacterial cell cycle, leading to cell death .

Dosage Effects in Animal Models

Lower doses may be insufficient to fully inhibit bacterial growth, while higher doses could potentially lead to adverse effects

Metabolic Pathways

As a fluoroquinolone, it is likely metabolized in the liver, similar to other drugs in this class

Transport and Distribution

The transport and distribution of Amifloxacin within cells and tissues likely involve passive diffusion, as is common with many antibiotics . This process allows Amifloxacin to cross cell membranes and reach its target enzymes

Subcellular Localization

Given its mechanism of action, it is likely that Amifloxacin localizes to the cytoplasm where it can interact with its target enzymes involved in DNA replication

生物活性

Amifloxacin, a fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. This article provides a comprehensive overview of its antimicrobial properties, mechanisms of action, and comparative effectiveness based on diverse research findings.

1. Overview of Amifloxacin

Amifloxacin is a synthetic fluoroquinolone derivative known for its broad-spectrum antibacterial activity. It is structurally related to other fluoroquinolones such as ciprofloxacin and norfloxacin, with modifications that enhance its pharmacological profile. The compound primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

2. Antimicrobial Activity

2.1 Spectrum of Activity

Amifloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria. A study comparing its efficacy against 147 strains revealed that it was effective against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

The Minimum Inhibitory Concentrations (MICs) for common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5 - 2
Escherichia coli1 - 4
Pseudomonas aeruginosa4 - 16
Streptococcus pneumoniae0.25 - 1

2.2 Comparative Efficacy

In comparative studies, amifloxacin has shown activity comparable to norfloxacin and lomefloxacin but was less effective than ciprofloxacin against certain strains. The N-desmethyl metabolite of amifloxacin exhibited similar activity to the parent compound against many Gram-negative bacteria, while the N-oxide metabolite showed reduced efficacy .

Amifloxacin exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the accumulation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death .

4. Case Studies and Clinical Findings

Several clinical studies have evaluated the effectiveness of amifloxacin in treating infections:

  • A study involving patients with urinary tract infections indicated that amifloxacin had a cure rate comparable to that of ciprofloxacin, with fewer side effects reported .
  • In another study focusing on respiratory tract infections caused by resistant strains, amifloxacin demonstrated significant bactericidal activity, leading to successful treatment outcomes .

5. Safety and Toxicology

Amifloxacin is generally well-tolerated in clinical settings. Toxicological assessments have indicated minimal adverse effects on human tissues compared to other fluoroquinolones. However, like other members of this class, it may cause side effects such as gastrointestinal disturbances and potential CNS effects .

6. Conclusion

Amifloxacin represents a valuable option in the arsenal against bacterial infections, particularly those caused by resistant strains. Its broad-spectrum activity, combined with a favorable safety profile, underscores its potential utility in clinical practice. Ongoing research into its mechanisms and efficacy will further elucidate its role in antimicrobial therapy.

特性

IUPAC Name

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPNBWPIRDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235519
Record name Amifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86393-37-5
Record name Amifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86393-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amifloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amifloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TU5227KYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Amifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The compound of Example 1 was prepared on a still larger scale as follows: A mixture of 970 g of 7-chloro-6-fluoro-1,4-dihydro-1-methylamino-4-oxo-3-quinolinecarboxylic acid, 1600 ml of N-methylpiperazine and 8 liters of 2-methoxyethanol was heated to reflux (about 127° C.) over a period of three hours. After 20 hours at reflux, the reaction mixture was cooled to 10° C. and filtered. The filter cake was washed with cold methoxyethanol, followed by methanol. The product was dried at 40° C., affording 925 g of 6-fluoro-1,4-dihydro-1-methylamino-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid which was purified in the form of its methanesulfonate salt.

Synthesis routes and methods II

Procedure details

A mixture of 6.87 g of 4-methyl-piperazine and 7.26 g of an anhydride of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid formed with 36 ml of dimethyl sulfoxide is stirred at 110° C. for 3 hours. As the reaction proceeds yellow crystals precipitate gradually from the reaction mixture. The anhydride of 6-fluoro-1-methylamino-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and difluoroboric acid thus formed is hydrolyzed without isolation from the reaction mixture as follows:
Quantity
6.87 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amifloxacin
Reactant of Route 2
Amifloxacin
Reactant of Route 3
Amifloxacin
Reactant of Route 4
Reactant of Route 4
Amifloxacin
Reactant of Route 5
Amifloxacin
Reactant of Route 6
Amifloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。